Penicillin G procaine
Overview
Description
This compound is primarily used as an antibiotic for the treatment of various bacterial infections, including syphilis, anthrax, mouth infections, pneumonia, diphtheria, cellulitis, and animal bites . It is administered via intramuscular injection and is known for its prolonged action due to the slow release of benzylpenicillin from the injection site .
Mechanism of Action
Target of Action
Penicillin G procaine primarily targets the penicillin-binding proteins (PBPs) located on the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival and growth .
Mode of Action
This compound, once released from the injection site, is hydrolyzed into penicillin G . This active form of the drug binds to the PBPs, inhibiting the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan . This interaction disrupts the synthesis of the bacterial cell wall, leading to osmotic instability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By binding to the PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to osmotic instability and eventually the lysis of the bacteria .
Pharmacokinetics
This compound is a long-acting formulation of penicillin G, administered via deep intramuscular injection . It is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . The drug is distributed throughout the body tissues, with the highest levels found in the kidneys and lesser amounts in the liver, skin, and intestines . Very small levels are found in the cerebrospinal fluid . With normal kidney function, the drug is excreted rapidly by tubular excretion . Approximately 60% to 90% of a dose of parenteral penicillin G is excreted in the urine within 24 to 36 hours .
Result of Action
The primary result of this compound’s action is the death of the bacteria. The drug’s interference with the synthesis of the bacterial cell wall leads to osmotic instability . This instability, in turn, causes the bacteria to lyse, or break down .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s excretion, with delayed clearance observed in neonates, young infants, and individuals with impaired renal function . Additionally, the presence of meningeal inflammation can affect the drug’s distribution, with greater concentrations of the drug observed in such cases .
Biochemical Analysis
Biochemical Properties
Penicillin G Procaine interferes with the synthesis of the bacterial cell wall peptidoglycan . It acts through the inhibition of biosynthesis of cell-wall peptidoglycan, rendering the cell wall osmotically unstable . This interaction with the bacterial cell wall leads to bacterial death .
Cellular Effects
This compound has a bactericidal action against penicillin-susceptible microorganisms during the stage of active multiplication . It is effective against a wide range of organisms, including both Gram-positive and Gram-negative bacteria . It is also used to treat infections caused by susceptible microorganisms that respond to low and persistent penicillin G serum levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the biosynthesis of cell-wall peptidoglycan . This is achieved by the drug binding to specific penicillin-binding proteins located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This action of this compound is due to its direct interaction with voltage-sensitive Na+ channels .
Temporal Effects in Laboratory Settings
This compound is slowly released from the injection site, which keeps the drug levels in the blood low but prolongs its activity . This slow release and prolonged activity make it suitable for use where prolonged exposure to benzylpenicillin at a low concentration is required .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in swine, the absorption, distribution, and elimination of Penicillin G were evaluated after administration by three routes in 6 pigs . In another study, it was found that guinea pigs, chinchillas, birds, snakes, and turtles are sensitive to procaine penicillin .
Metabolic Pathways
The metabolic pathway of this compound involves its hydrolysis to benzylpenicillin . Procaine is rapidly hydrolyzed by plasma esterases to non-toxic metabolites . The drug is predominantly cleared via renal elimination, with 90% being through tubular secretion .
Transport and Distribution
Following deep intramuscular injection, this compound is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . This slow absorption and hydrolysis allow for the prolonged low concentrations of benzylpenicillin required for its therapeutic effects .
Subcellular Localization
Given that it is administered by deep intramuscular injection and is slowly absorbed into the circulation , it can be inferred that it is likely to be distributed throughout the body’s cells where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Procaine benzylpenicillin is synthesized by combining equimolar amounts of naturally occurring benzylpenicillin and procaine. The preparation involves dissolving 25 mg of procaine benzylpenicillin in 5 ml of acetone, followed by the addition of a buffer solution to regulate the pH to 5.5-7.5 .
Industrial Production Methods: In industrial settings, procaine benzylpenicillin is prepared as a suspension injection. The preparation includes 5-35 percent of procaine benzylpenicillin, a buffer solution, preservatives, dispersing agents, suspending aids, stabilizers, and antioxidants. Water for injection is used as the dispersing medium to improve the stability and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions: Procaine benzylpenicillin undergoes hydrolysis, where it is slowly absorbed and hydrolyzed to benzylpenicillin . This hydrolysis reaction is crucial for its prolonged action.
Common Reagents and Conditions: The hydrolysis of procaine benzylpenicillin occurs under physiological conditions once it is released from the injection site. No specific reagents are required for this reaction as it is facilitated by the body’s natural processes .
Major Products Formed: The primary product formed from the hydrolysis of procaine benzylpenicillin is benzylpenicillin, which is responsible for its antibacterial activity .
Scientific Research Applications
Procaine benzylpenicillin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and veterinary science. It is used to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics, as well as their efficacy in treating bacterial infections . In veterinary medicine, it is widely used to treat infections in animals due to its prolonged action and reduced pain from intramuscular injections .
Comparison with Similar Compounds
- Benzylpenicillin (penicillin G)
- Procaine
- Benzathine penicillin
Comparison: Procaine benzylpenicillin is unique due to its combination of an antibiotic (benzylpenicillin) and a local anesthetic (procaine). This combination provides prolonged action and reduced pain from injections, making it particularly useful in veterinary medicine and for patients requiring long-term antibiotic therapy . Benzylpenicillin alone does not have the prolonged action or anesthetic properties, while procaine alone does not have antibacterial activity .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVRSCEWKLAHX-LQDWTQKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883227 | |
Record name | Benzylpenicillin procaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Procaine benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09320 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Procaine benzylpenicillin is hydrolyzed into penicillin G once it is released from the injection site. Penicillin G attaches to the penicillin-binding proteins on bacterial cell wall and inhibit the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan. The final bactericidal event involves the inactivation of an inhibitor of autolytic enzymes in the cell wall, leading to lysis of the bacterium. | |
Record name | Procaine benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09320 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-35-3 | |
Record name | Penicillin G procaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillin G Procaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procaine benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09320 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzylpenicillin procaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLIN G PROCAINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Penicillin G Procaine work?
A1: this compound is a beta-lactam antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This weakens the bacterial cell wall, leading to cell lysis and death. [, , , ]
Q2: What types of bacteria are typically susceptible to this compound?
A2: this compound is effective against a variety of gram-positive bacteria, including Streptococcus species (e.g., those causing pharyngitis, endocarditis) and some gram-negative bacteria like Neisseria gonorrhoeae. [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H20N2O4S · C13H21NO2. It has a molecular weight of 586.7 g/mol. [, ]
Q4: Is there any spectroscopic data available about this compound?
A4: While the provided papers don't contain specific spectroscopic details, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used to analyze this compound and its degradation products. [, ]
Q5: How stable is this compound in aqueous solutions?
A5: this compound has low solubility in water. Studies have investigated the impact of additives like procaine hydrochloride, dextrose, and citrate on its solubility and stability. These additives can suppress its solubility, leading to the development of stable suspensions. [, ]
Q6: Does this compound exhibit any catalytic properties?
A6: this compound primarily acts as an antimicrobial agent and does not possess inherent catalytic properties. Its action relies on binding and inhibiting specific bacterial enzymes.
Q7: Are there any computational models used to study this compound?
A7: While the provided research doesn't explicitly mention computational models for this specific compound, researchers commonly employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to understand the relationship between the structure of penicillin derivatives and their antimicrobial activity. []
Q8: How do structural modifications of Penicillin G influence its activity?
A8: Modifying the side chain of the penicillin nucleus can significantly impact its activity spectrum, potency, and resistance profile. For instance, penicillin V, compared to penicillin G, displays better acid stability but a narrower spectrum of activity. [, ]
Q9: What are the common formulation strategies for this compound?
A9: Due to its low water solubility, this compound is often formulated as a suspension in oil for intramuscular injection. This formulation provides a sustained release of the drug, prolonging its therapeutic effect. [, , ]
Q10: How is this compound absorbed and distributed in the body?
A10: Administered intramuscularly, this compound is slowly absorbed into the bloodstream. This slow release provides prolonged penicillin G levels in the body. [, , ]
Q11: What is the typical half-life of this compound?
A11: The elimination half-life of penicillin G following the administration of this compound can vary depending on factors like the dose and route of administration. Studies have reported half-lives ranging from 9 to 24 hours in horses. []
Q12: What are the mechanisms of bacterial resistance to this compound?
A13: Bacteria can develop resistance to penicillin through mechanisms such as the production of beta-lactamases (enzymes that inactivate penicillin), modification of target PBPs, and reduced permeability to the drug. [, , ]
Q13: Are there any known safety concerns with this compound?
A14: While generally safe, this compound can cause allergic reactions, ranging from mild skin rashes to severe anaphylaxis. Inadvertent intravenous administration can lead to serious adverse events. [, ]
Q14: Can you describe the historical context of this compound?
A15: The discovery and development of penicillin revolutionized the treatment of bacterial infections. This compound emerged as a crucial advancement, offering a repository formulation for prolonged action. [, ]
Q15: What are the potential alternatives to this compound?
A16: Depending on the infection and individual patient factors, alternatives to this compound may include other penicillin derivatives (e.g., penicillin V, amoxicillin), cephalosporins, macrolides, or other classes of antibiotics. []
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